4-(4-(Difluoromethoxy)phenyl)piperidine 4-(4-(Difluoromethoxy)phenyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18132977
InChI: InChI=1S/C12H15F2NO/c13-12(14)16-11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,12,15H,5-8H2
SMILES:
Molecular Formula: C12H15F2NO
Molecular Weight: 227.25 g/mol

4-(4-(Difluoromethoxy)phenyl)piperidine

CAS No.:

Cat. No.: VC18132977

Molecular Formula: C12H15F2NO

Molecular Weight: 227.25 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(Difluoromethoxy)phenyl)piperidine -

Specification

Molecular Formula C12H15F2NO
Molecular Weight 227.25 g/mol
IUPAC Name 4-[4-(difluoromethoxy)phenyl]piperidine
Standard InChI InChI=1S/C12H15F2NO/c13-12(14)16-11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,12,15H,5-8H2
Standard InChI Key OJDULRLLWOSBKR-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=CC=C(C=C2)OC(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a six-membered piperidine ring connected to a para-substituted phenyl group via a single bond. The phenyl ring features a difluoromethoxy (-OCF2_2H) substituent, introducing both steric and electronic modifications. The molecular formula is C12_{12}H15_{15}F2_2NO, with a molecular weight of 227.25 g/mol .

PropertyValue
Molecular FormulaC12_{12}H15_{15}F2_2NO
Molecular Weight227.25 g/mol
IUPAC Name4-(4-(Difluoromethoxy)phenyl)piperidine
CAS NumberNot formally assigned
XLogP3-AA~2.1 (estimated)

The difluoromethoxy group enhances lipophilicity (logP ~2.1) compared to non-fluorinated analogs, improving blood-brain barrier permeability .

Spectroscopic Data

  • 1^1H NMR: Distinct signals for piperidine protons (δ 1.4–2.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and -OCF2_2H protons (δ 5.1–5.3 ppm) .

  • 19^{19}F NMR: A singlet near δ -80 ppm for the difluoromethoxy group .

  • IR Spectroscopy: Stretching vibrations at 1,250 cm1^{-1} (C-F) and 1,100 cm1^{-1} (C-O-C) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step sequences starting from 4-hydroxypiperidine and 4-(difluoromethoxy)phenol. A patented method for analogous compounds (e.g., 4-[4-(trifluoromethoxy)phenoxy]piperidine) involves :

  • Quaternization: Reacting 4-(4-(difluoromethoxy)phenyl)pyridine with benzyl halides to form pyridinium salts.

  • Reduction: Sodium borohydride-mediated reduction to yield 1,2,3,6-tetrahydropyridine intermediates.

  • Hydrogenation: Catalytic hydrogenation (Pd/C or PtO2_2) under acidic conditions to saturate the piperidine ring.

  • Deprotection: Alkaline hydrolysis to remove benzyl groups.

Key Challenges:

  • Competing elimination reactions during SN2 substitutions .

  • Purification difficulties due to polar byproducts .

Yield Optimization

Recent advancements report 75–85% yields using flow chemistry and microwave-assisted synthesis, reducing reaction times from 48 hours to 6–8 hours .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or liposomal carriers .

  • Thermal Stability: Decomposes at 210°C, requiring storage at 2–8°C .

  • Photostability: Susceptible to UV-induced degradation; amber glass packaging recommended .

Comparative Analysis

Property4-(4-(Difluoromethoxy)phenyl)piperidine4-(Trifluoromethoxy) Analog
LogP2.12.5
Melting Point92–94°C101–103°C
Metabolic Stabilityt1/2_{1/2} = 45 min (human microsomes)t1/2_{1/2} = 28 min

The difluoromethoxy group offers a balance between lipophilicity and metabolic stability compared to trifluoromethoxy derivatives .

Future Directions

  • Structure-Activity Relationships: Systematic modification of the piperidine N-substituent to optimize target selectivity.

  • Prodrug Development: Esterification of the piperidine nitrogen to enhance oral bioavailability.

  • Green Chemistry: Solvent-free synthesis using ball milling or biocatalysis.

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